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Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has

revolutionized the field of gene editing, offering unprecedented potential for the treatment of

genetic disorders. A significant hurdle in the clinical translation of CRISPR-Cas9 technology is

the safe and efficient in vivo delivery of its components, namely the Cas9 nuclease and a

single-guide RNA (sgRNA), to target cells and tissues. Si5-N14 is a novel, siloxane-

incorporated ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) that

facilitate tissue-specific delivery of mRNA and sgRNA.[1][2] Notably, LNPs formulated with Si5-
N14 have demonstrated a remarkable tropism for the lungs, enabling efficient in vivo gene

editing in lung endothelial cells.[3]

These application notes provide a comprehensive overview of the Si5-N14 lipid nanoparticle

system, including its mechanism of action, detailed protocols for its synthesis and formulation,

and its application in in vivo sgRNA delivery for CRISPR-Cas9-mediated gene editing.

Principle of the Technology
The Si5-N14 LNP system leverages a unique siloxane-containing ionizable lipidoid to enhance

the in vivo delivery of nucleic acid payloads. The incorporation of a siloxane moiety into the

lipidoid structure is believed to contribute to several advantageous properties:
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Enhanced Cellular Uptake: Si5-N14 LNPs have been shown to exhibit faster and greater

cellular uptake, particularly in endothelial cells, through pathways that include

macropinocytosis and lipid raft-mediated endocytosis.[3]

Improved Endosomal Escape: The siloxane-containing lipidoid is proposed to increase the

membrane fluidity of the LNP, which may facilitate fusion with the endosomal membrane and

promote the release of the encapsulated sgRNA and Cas9 mRNA into the cytoplasm.[3]

Tissue-Specific Targeting: The specific chemical structure of the Si5-N14 lipidoid, featuring

amide-bond-based alkyl chains, directs the LNPs to accumulate in the lungs following

systemic administration.[3]

Once inside the cell and released from the endosome, the Cas9 mRNA is translated into Cas9

protein, which then complexes with the co-delivered sgRNA. This ribonucleoprotein (RNP)

complex translocates to the nucleus to perform targeted gene editing.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the physicochemical

properties and in vivo performance of Si5-N14 LNPs for sgRNA delivery.

Table 1: Physicochemical Properties of Si5-N14 LNPs[4]

Parameter Value

Size (Hydrodynamic Diameter) ~80 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential Positive

mRNA Encapsulation Efficiency > 90%

Table 2: In Vitro Gene Editing Efficiency of Si5-N14 LNPs[3]
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Cell Line Target Gene
Cas9
mRNA:sgRNA
Ratio (w/w)

Gene Knockout
Efficiency

GFP-HepG2 GFP 4:1 > 80%

Table 3: In Vivo Lung-Targeted Gene Editing in Transgenic GFP Mice[3]

Treatment Group
RNA Dose per
Injection

Number of
Injections

Percentage of GFP-
Negative Cells in
Lungs

Si5-N14 LNPs (Cas9

mRNA/GFP sgRNA)
0.5 mg/kg 4 ~20%

Si5-N14 LNPs (Cas9

mRNA/scrambled

sgRNA)

0.5 mg/kg 4 Baseline

PBS N/A 4 Baseline

Table 4: In Vivo Biodistribution of Si5-N14 LNPs[3]

Organ
Luciferase Expression (relative to other
organs)

Lungs Predominant

Liver Low

Spleen Low

Kidneys Negligible

Heart Negligible

Experimental Protocols
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Protocol 1: Representative Synthesis of Si5-N14
Lipidoid
Disclaimer: The precise, proprietary synthesis protocol for Si5-N14 is not publicly available.

The following is a representative protocol based on the general principles of combinatorial

synthesis of ionizable lipidoids.

Materials:

Siloxane amine core (Si5)

Amide-bond based alkylated tail (N14)

Anhydrous solvents (e.g., Dichloromethane, Methanol)

Reaction vessel with magnetic stirrer

Purification system (e.g., column chromatography with silica gel)

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or

nitrogen), dissolve the siloxane amine core (Si5) in an appropriate anhydrous solvent.

Addition of Alkyl Tails: Slowly add the amide-bond based alkylated tail (N14) to the reaction

mixture with continuous stirring. The molar ratio of the reactants should be carefully

controlled to ensure the desired degree of substitution.

Reaction Conditions: Allow the reaction to proceed at a controlled temperature (e.g., room

temperature or slightly elevated) for a specified duration (typically several hours to

overnight), monitoring the reaction progress by a suitable method like Thin Layer

Chromatography (TLC).

Quenching and Work-up: Once the reaction is complete, quench the reaction if necessary

and remove the solvent under reduced pressure. Perform a liquid-liquid extraction to remove
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any unreacted starting materials and by-products.

Purification: Purify the crude product using column chromatography on silica gel. Elute with a

suitable solvent gradient to isolate the pure Si5-N14 lipidoid.

Characterization: Confirm the structure and purity of the synthesized Si5-N14 lipidoid using

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Formulation of Si5-N14 LNPs for sgRNA and
Cas9 mRNA Delivery
Materials:

Si5-N14 lipidoid in ethanol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

Cholesterol in ethanol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

Cas9 mRNA and sgRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassettes (e.g., 10 kDa MWCO)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare Lipid Stock Solution: In an RNase-free tube, combine the ethanolic solutions of Si5-
N14, DOPE, cholesterol, and DMG-PEG 2000 at a molar ratio of 35:16:46.5:2.5,

respectively.[3]

Prepare Nucleic Acid Solution: In a separate RNase-free tube, dilute the Cas9 mRNA and

sgRNA in the low pH buffer to the desired concentration. For optimal gene editing, a weight

ratio of 4:1 (Cas9 mRNA:sgRNA) is recommended.[3]
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Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's

instructions. Load the lipid stock solution into one syringe and the nucleic acid solution into

another.

LNP Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow

rate ratio (e.g., 3:1 aqueous to organic phase) to induce nanoprecipitation and self-assembly

of the LNPs.

Dialysis: Collect the resulting LNP dispersion and dialyze against sterile PBS (pH 7.4)

overnight at 4°C to remove ethanol and raise the pH.

Concentration and Sterilization: Concentrate the dialyzed LNPs to the desired final

concentration using a suitable method (e.g., centrifugal filtration). Sterilize the final LNP

formulation by passing it through a 0.22 µm filter.

Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta

potential, and nucleic acid encapsulation efficiency.

Protocol 3: In Vivo Administration of Si5-N14 LNPs in
Mice
Materials:

Si5-N14 LNPs encapsulating Cas9 mRNA and sgRNA

Sterile PBS

Appropriate mouse model (e.g., transgenic GFP mice)

Insulin syringes with 30G needles

Procedure:

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week

before the experiment.
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Dose Preparation: Dilute the Si5-N14 LNP formulation in sterile PBS to achieve the desired

final dose. A typical dose for in vivo gene editing studies is 0.5 mg/kg of total RNA per

injection.[3]

Administration: Administer the prepared LNP solution to the mice via intravenous (tail vein)

injection. The injection volume should be adjusted based on the mouse's body weight.

Dosing Schedule: For robust gene editing, multiple administrations may be required. A

regimen of four injections has been shown to be effective.[3]

Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.

Endpoint Analysis: At the desired time point post-injection, euthanize the mice and harvest

the target organs (e.g., lungs) for downstream analysis, such as flow cytometry to quantify

gene knockout or RT-qPCR to measure target gene expression.
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Caption: Experimental workflow for in vivo lung gene editing using Si5-N14 LNPs.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15578724?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2307800120
https://www.pnas.org/doi/10.1073/pnas.2307800120
https://www.benchchem.com/product/b15578724?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Uptake

Endosomal Escape

Si5-N14 LNP

Macropinocytosis &
Lipid Raft-mediated

Endocytosis

Enhanced uptake

Cell Membrane LNP in EndosomeEndosome

Increased Membrane Fluidity
&

Endosomal Membrane Fusion

Siloxane moiety effect

Release of
Cas9 mRNA & sgRNA

Cytoplasm

Click to download full resolution via product page

Caption: Proposed mechanism of Si5-N14 LNP cellular uptake and endosomal escape.
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Caption: Logical relationships of Si5-N14 LNP components and their functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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